N-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide is a synthetic compound designed as a selective inhibitor of monoamine oxidase B (MAO-B). [ [] ] MAO-B is an enzyme involved in the breakdown of neurotransmitters like dopamine in the brain. Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. [ [] ]
N-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide functions as a potent and selective inhibitor of MAO-B. [ [] ] While the precise binding interactions are not elucidated in the provided papers, it is likely that the compound interacts with the active site of the MAO-B enzyme, preventing the breakdown of neurotransmitters like dopamine.
N-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide (IFO) has been studied for its potential in treating Parkinson's disease. [ [] ] Preclinical studies in mice showed that IFO effectively inhibits MAO-B in the brain, leading to an increase in striatal dopamine levels. [ [] ] This suggests that IFO could have therapeutic benefits by slowing the progression of Parkinson's disease. Additionally, IFO demonstrated a protective effect against MPTP-induced toxicity, a model for Parkinson's disease. [ [] ]
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4